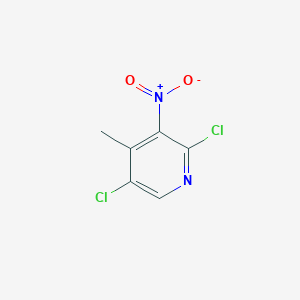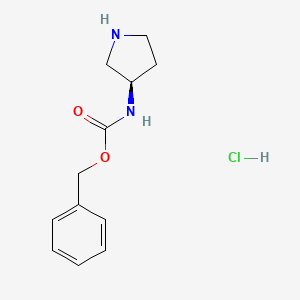
tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate
Vue d'ensemble
Description
tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H21BrN2O2 . It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals and other bioactive molecules. The presence of the tert-butyl group and the bromophenyl moiety in its structure makes it a valuable intermediate in organic synthesis.
Mécanisme D'action
Target of Action
Tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate is a complex organic compound. Similar compounds have been found to interact with histamine h3 receptors and function as intermediates in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Biochemical Pathways
Similar compounds have been implicated in the modulation of histaminergic signaling pathways and dna repair pathways via parp inhibition .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Result of Action
Similar compounds have been shown to inhibit parp, which can lead to the accumulation of dna damage and cell death, particularly in cancer cells with defects in dna repair mechanisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to heat and should be stored at refrigerated temperatures (0-10°C) . Furthermore, its action may be influenced by the pH of the environment, as it has a predicted half-life of over a billion years at pH 7 and 8 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate typically involves the following steps:
N-Boc Protection: The piperazine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions at the nitrogen atoms.
Bromination: The aromatic ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Coupling Reaction: The brominated aromatic compound is then coupled with the Boc-protected piperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the aromatic ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring, to form various oxidized or reduced products.
Coupling Reactions: The tert-butyl group can be removed under acidic conditions, allowing the piperazine ring to participate in further coupling reactions.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination of the aromatic ring.
DCC or EDC: Used as coupling reagents in the formation of the final product.
Acidic Conditions: Used for deprotection of the Boc group.
Major Products:
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Oxidized or Reduced Products: Formed through oxidation or reduction reactions.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination complexes with metals.
Biology and Medicine:
Pharmaceutical Research: Used in the development of new drugs, particularly those targeting the central nervous system.
Biological Probes: Used as a probe in biochemical studies to investigate the function of various biological targets.
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Agrochemicals: Used in the development of new agrochemical products.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(3-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-chlorophenyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate is unique due to the specific position of the bromine atom on the aromatic ring, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical reactivity compared to its analogs.
Propriétés
IUPAC Name |
tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXBJGIIRFTGFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743848 | |
| Record name | tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886767-69-7 | |
| Record name | tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Methylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B3030243.png)




